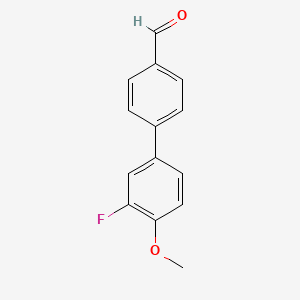

4-(3-Fluoro-4-methoxyphenyl)benzaldehyde

Description

4-(3-Fluoro-4-methoxyphenyl)benzaldehyde is a benzaldehyde derivative with a 3-fluoro-4-methoxyphenyl substituent at the para position of the benzaldehyde ring. Its molecular formula is C₁₄H₁₁FO₂, with a molecular weight of 246.24 g/mol. The compound features a fluorine atom at the 3-position and a methoxy group at the 4-position of the attached phenyl ring. These substituents influence its electronic properties, solubility, and reactivity, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

4-(3-fluoro-4-methoxyphenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c1-17-14-7-6-12(8-13(14)15)11-4-2-10(9-16)3-5-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQGLQEUFJZBPIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC=C(C=C2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(3-Fluoro-4-methoxyphenyl)benzaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a detailed overview of its biological activity, including its potential applications in cancer therapy and enzyme inhibition.

Chemical Structure and Properties

The chemical structure of this compound features a benzaldehyde functional group attached to a phenyl ring with a fluorine and methoxy substituent. This configuration is significant for its biological interactions, particularly in enzyme binding and cellular uptake.

Biological Activity Overview

Research has indicated that this compound exhibits notable biological activities, including:

- Anticancer Activity : The compound has shown promising results against various cancer cell lines.

- Enzyme Inhibition : It acts as an inhibitor for several enzymes, which is critical in therapeutic applications.

Case Studies

- Inhibition of MCF-7 Cells : A study demonstrated that derivatives of this compound exhibited potent activity against MCF-7 breast cancer cells with IC50 values as low as 0.075 µM, indicating strong antiproliferative effects .

- Mechanistic Insights : Mechanistic studies revealed that the compound induces apoptosis in cancer cells by enhancing caspase-3 activity and causing morphological changes indicative of cell death .

Table 1: Anticancer Activity Summary

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.075 | Apoptosis induction |

| Hs578T | 0.033 | Microtubule destabilization |

| MDA-MB-231 | 0.620 | Caspase activation |

Enzyme Targets

The compound has been evaluated for its inhibitory effects on various enzymes, including:

- Farnesyltransferase (FT) : Important in cancer cell proliferation.

- Cholinesterases : Relevant for neurodegenerative diseases.

Findings

The substitution pattern on the phenyl ring significantly influences the inhibitory potency against these enzymes. For instance, compounds with fluorine substitutions have shown enhanced binding affinity, suggesting that the electronic properties of substituents are crucial for their biological activity .

Table 2: Enzyme Inhibition Data

| Enzyme | IC50 (µM) | Comments |

|---|---|---|

| Farnesyltransferase | Varies | Dual inhibitors identified |

| Acetylcholinesterase | 19.2 | Moderate inhibition |

| Butyrylcholinesterase | 13.2 | Moderate inhibition |

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and its enzyme targets. These studies suggest that halogen bonding plays a significant role in enhancing the compound's biological activity .

Scientific Research Applications

Organic Synthesis

4-(3-Fluoro-4-methoxyphenyl)benzaldehyde serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various reactions, including:

- Nucleophilic substitutions : The aldehyde group can react with nucleophiles, facilitating the formation of new carbon-carbon bonds.

- Oxidation and reduction reactions : Common reagents such as potassium permanganate or sodium borohydride can be used to modify the compound's functional groups.

Medicinal Chemistry

The compound shows promise in medicinal chemistry due to its potential biological activities:

- Anticancer Properties : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies indicate that derivatives with methoxy and halogen substituents exhibit enhanced activity through mechanisms involving apoptosis and cell cycle arrest.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 0.075 | Induces apoptosis |

| Compound B | A549 (Lung Cancer) | 0.312 | Cell cycle arrest |

| This Compound | TBD | TBD | TBD |

- Enzyme Inhibition : The aldehyde functionality allows for interactions with specific enzymes, potentially inhibiting their activity. In vitro studies have shown that similar compounds can inhibit enzymes like COX-2, which plays a role in inflammation and cancer progression.

Study on Anticancer Activity

Research focusing on structurally related compounds has highlighted that those containing methoxy and halogen groups often exhibit significant cytotoxicity against breast cancer cell lines. The presence of the methoxy group is crucial for maintaining potency, enhancing interactions with target proteins.

"Compounds containing electron-donating groups like methoxy showed improved interaction with target proteins, leading to higher cytotoxic effects."

Enzyme Interaction Studies

In vitro investigations have demonstrated that derivatives of benzaldehyde effectively inhibit enzymes implicated in inflammatory processes. The selectivity index for COX inhibition indicates that these compounds could serve as lead molecules for anti-inflammatory drug development.

"The selectivity index for COX inhibition indicated that these compounds could serve as lead molecules for anti-inflammatory drug development."

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features, molecular properties, and applications of 4-(3-Fluoro-4-methoxyphenyl)benzaldehyde and its analogs:

Key Comparisons

Electronic Effects :

- The trifluoromethyl (-CF₃) group in 4-(trifluoromethyl)benzaldehyde is strongly electron-withdrawing, enhancing electrophilicity and metabolic stability in drug candidates . In contrast, the methoxy (-OCH₃) group in this compound is electron-donating, which may improve solubility and influence regioselectivity in reactions .

Biological Activity :

- Compounds with fluorine substituents (e.g., 3-fluoro-4-(2-methoxyethoxy)-benzaldehyde) show enhanced bioactivity, including anticancer and antimicrobial properties . The dual fluorine atoms in 4-[(3-Fluorophenyl)methoxy]-3-[(3-fluorophenyl)methyl]benzaldehyde may increase lipophilicity, aiding membrane permeability .

Synthetic Utility :

- 4-(Bromomethyl)benzaldehyde (C₈H₇BrO) serves as a versatile intermediate for introducing alkyl or aryl groups via nucleophilic substitution . Similarly, this compound could be functionalized at the aldehyde group for synthesizing Schiff bases or heterocycles .

Fluorescence and Material Science :

- DEASB exhibits solvatochromic fluorescence, with Stokes shifts influenced by matrix polarity, making it useful in optical materials . The methoxy and fluorine groups in the target compound could similarly modulate photophysical properties.

Crystallographic Applications :

- Derivatives like 4-[(3-Fluorophenyl)methoxy]-3-[(3-fluorophenyl)methyl]benzaldehyde are analyzed via X-ray crystallography (using tools like SHELX ), highlighting the role of fluorine in stabilizing crystal lattices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.